1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Descripción general

Descripción

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H8BrFO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

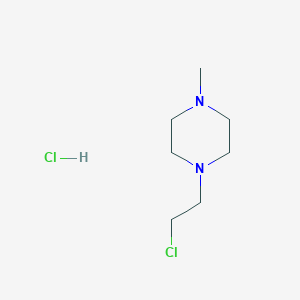

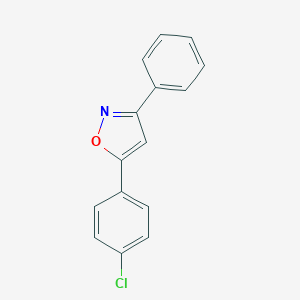

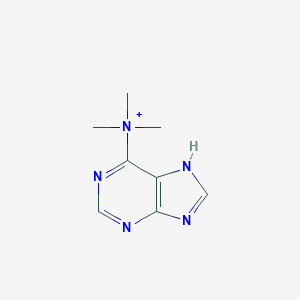

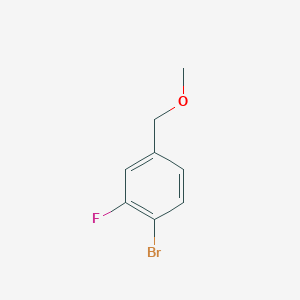

The molecular structure of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene consists of a benzene ring substituted with a bromo group, a fluoro group, and a methoxymethyl group . The exact 3D conformer can be viewed using specific software .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-4-(methoxymethyl)benzene has a molecular weight of 219.05 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 121 . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

1. Use in Molecular Electronics

1-Bromo-2-fluoro-4-(methoxymethyl)benzene and similar compounds are recognized for their utility as building blocks in molecular electronics. Notably, they are precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential components in the field. These compounds enable efficient synthetic transformations pivotal for constructing molecular wires with thiol end-caps, underscoring their significance in developing advanced electronic materials (Stuhr-Hansen et al., 2005).

2. Synthesis of Biologically Active Compounds

1-Bromo-2-fluoro-4-(methoxymethyl)benzene derivatives have been synthesized as part of a process to create biologically active natural products. For instance, the compound 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, with potential biological significance, was synthesized from a similar precursor in a multi-step process. This emphasizes the compound's role in synthesizing complex molecules with possible biological applications (Akbaba et al., 2010).

3. Development of Antimicrobial Agents

Compounds structurally related to 1-Bromo-2-fluoro-4-(methoxymethyl)benzene, carrying various substituents like fluoro, bromo, and methoxy groups, have been synthesized and demonstrated potent antimicrobial activity. These compounds have shown better activity against a range of microorganisms than some reference drugs, indicating their potential as antimicrobial agents (Liaras et al., 2011).

4. Applications in Polymer Synthesis

The compound and its related derivatives have been used to synthesize novel copolymers with styrene. These copolymers, incorporating elements like bromo, methoxy, and fluoro groups, have been analyzed for their chemical structure, thermal stability, and decomposition patterns, showcasing their utility in creating new polymeric materials (Hussain et al., 2019), (Kharas et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIACNFIULRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608978 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

CAS RN |

162744-47-0 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)